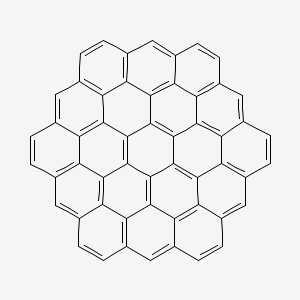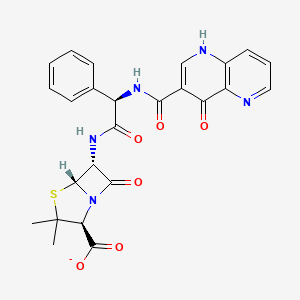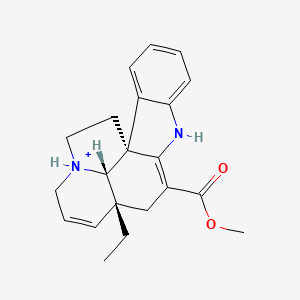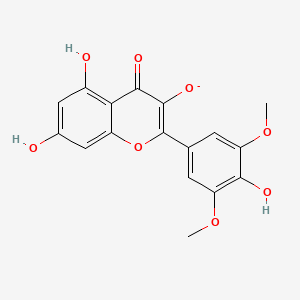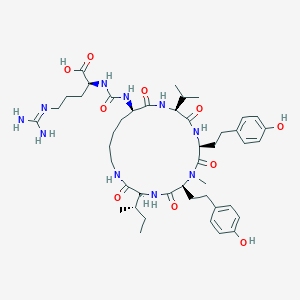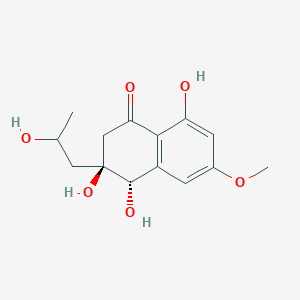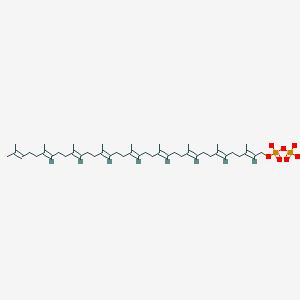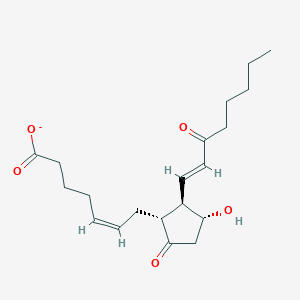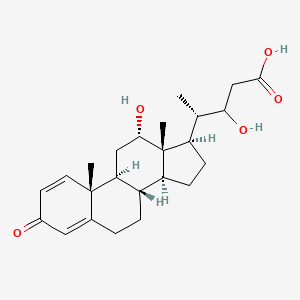
Bendigole C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bendigole C is a natural product found in Gordonia australis with data available.
Aplicaciones Científicas De Investigación
1. Bendigole C as a Steroid Compound
Bendigoles A~C, including Bendigole C, are unique steroids isolated from the actinomycete genus Gordonia, specifically from Gordonia australis Acta 2299. These compounds have been characterized through high-performance liquid chromatography (HPLC) and various spectral analyses. Bendigole C, in particular, demonstrates binding affinity to human progesterone and androgen receptors, though it is inactive at mineralocorticoid and estrogen receptors. Notably, Bendigoles A and C have shown moderate to weak androgenic activities in vitro transactivation studies (Schneider et al., 2008).
2. Bioactivity of Bendigoles
Further research into Bendigoles, specifically Bendigoles D-F, has expanded our understanding of their bioactive properties. Isolated from the marine sponge-derived bacterium Actinomadura sp. SBMs009, these compounds, including Bendigole C, have been found to possess significant bioactivity. This was determined using high-content screens for NF-κB and glucocorticoid receptor activity, along with cytotoxicity assays. Bendigole D, for instance, displayed notable cytotoxicity against the L929 cell line and was the most active inhibitor of glucocorticoid receptor translocation (Simmons et al., 2011).
3. Biotransformation of Bendigoles
The biotransformation of various bile acids into Bendigoles, including Bendigole C, has been an area of interest. This process was studied using bacteria isolated from a slaughterhouse in Cayambe, Ecuador. Different strains of bacteria, particularly from the genera Pseudomonas and Rhodococcus, were found to effectively transform cholic acid, deoxycholic acid, and hyodeoxycholic acid into Bendigoles and other metabolites. For instance, Bendigole F was obtained from cholic acid using Pseudomonas fragi ECS22 (Costa et al., 2016).
Propiedades
Nombre del producto |
Bendigole C |
|---|---|
Fórmula molecular |
C24H34O5 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
(4S)-3-hydroxy-4-[(8R,9S,10R,12S,13S,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H34O5/c1-13(20(26)12-22(28)29)17-6-7-18-16-5-4-14-10-15(25)8-9-23(14,2)19(16)11-21(27)24(17,18)3/h8-10,13,16-21,26-27H,4-7,11-12H2,1-3H3,(H,28,29)/t13-,16-,17+,18-,19-,20?,21-,23-,24+/m0/s1 |
Clave InChI |
RMTYVTYZDACRDT-NQXBHSDSSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(CC(=O)O)O |
SMILES canónico |
CC(C1CCC2C1(C(CC3C2CCC4=CC(=O)C=CC34C)O)C)C(CC(=O)O)O |
Sinónimos |
bendigole C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




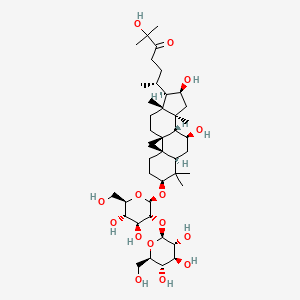
![Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate](/img/structure/B1264077.png)
